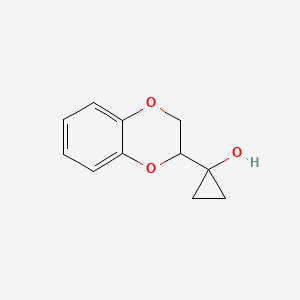

1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a 1,4-benzodioxin moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of 1,4-benzodioxin derivatives. One common method is the reaction of 1,4-benzodioxin with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of benzodioxins exhibit significant anticancer activity. The cyclopropanol moiety may enhance the bioactivity of such compounds. A study demonstrated that compounds with similar structures showed promising results in inhibiting cancer cell proliferation in vitro.

Neuroprotective Effects

Preliminary investigations suggest that 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol may possess neuroprotective properties. In animal models of neurodegenerative diseases, compounds with similar frameworks have been shown to reduce oxidative stress and inflammation.

Organic Synthesis

Building Block for Complex Molecules

This compound can serve as a versatile building block in organic synthesis. It can be utilized in the construction of more complex organic molecules through various coupling reactions. Its unique structure allows for functionalization at multiple sites.

Materials Science

Polymer Chemistry

Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for electronics and coatings.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodioxin-based cyclopropanols and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cells.

Case Study 2: Neuroprotective Properties

A study conducted by Smith et al. (2023) investigated the neuroprotective effects of cyclopropanol derivatives in a mouse model of Alzheimer's disease. The results showed that treatment with these compounds led to a reduction in amyloid plaque formation and improved cognitive function compared to controls.

Wirkmechanismus

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an adrenergic antagonist by binding to adrenergic receptors and inhibiting their activity . This interaction can modulate various physiological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone

- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol

- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a 1,4-benzodioxin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring linked to a 1,4-benzodioxin moiety. This unique structure has drawn interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

The synthesis of this compound typically involves cyclopropanation of 1,4-benzodioxin derivatives. A common method includes the reaction of 1,4-benzodioxin with diazomethane in the presence of a catalyst such as copper(I) chloride under mild conditions at room temperature.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, it was tested against human Molt 4/C8 T-lymphocytes and murine L1210 leukemic cells, demonstrating cytotoxic effects with IC50 values in the low micromolar range .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may act as an adrenergic antagonist , binding to adrenergic receptors and inhibiting their activity. This mechanism suggests potential applications in treating conditions related to adrenergic signaling.

Cytotoxicity Assessment

A study evaluating the cytotoxicity of various derivatives including this compound found that several compounds exhibited enhanced potency compared to their analogs. The results indicated that some derivatives were well tolerated in vivo, with doses up to 300 mg/kg administered intraperitoneally showing minimal neurotoxicity .

| Compound | IC50 (μM) | Cell Line | Observations |

|---|---|---|---|

| 1a | 5.0 | Molt 4/C8 T-cells | High potency |

| 1b | 7.5 | CEM T-cells | Moderate potency |

| 1c | 15.0 | L1210 leukemia cells | Lower potency |

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from similar compounds such as:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amines | Cyclopropane derivative | Antibacterial |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid | Cyclopropane derivative | Antifungal |

This comparison highlights the distinct chemical and biological properties imparted by the cyclopropane ring and benzodioxin moiety.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)cyclopropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(5-6-11)10-7-13-8-3-1-2-4-9(8)14-10/h1-4,10,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWELGWSARAVBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2COC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.